molecular formula C25H20N4O2S2 B608157 IWP L6

IWP L6

Cat. No.: B608157
M. Wt: 472.6 g/mol
InChI Key: QESQGTFWEQMCMH-UHFFFAOYSA-N
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Description

IWP L6 belongs to the IWP (Inhibitor of Wnt Production) series of small-molecule compounds that selectively target the Wnt/β-catenin signaling pathway. These compounds were identified through high-throughput screening of synthetic chemical libraries, with this compound demonstrating potent inhibition of Wnt ligand secretion by targeting Porcupine (Porcn), a membrane-bound O-acyltransferase essential for Wnt protein palmitoylation and secretion . The Wnt pathway plays a critical role in stem cell maintenance, tissue regeneration, and carcinogenesis, making IWP compounds like L6 valuable tools for research and therapeutic development.

Preparation Methods

Synthetic Pathway and Reaction Sequence

The synthesis of IWP-L6 proceeds through three key stages: (1) preparation of the thienopyrimidinone core, (2) synthesis of the biaryl acetamide side chain, and (3) final coupling via nucleophilic substitution. The overall route achieves a 93% yield for the final step when using optimized conditions .

Thienopyrimidinone Core Synthesis

The thienopyrimidinone scaffold is synthesized from methyl thioglycolate and acrylonitrile via a DBU-catalyzed cyclization (Figure 1). In a 0°C methanol solution, methyl thioglycolate (14.4 mL, 0.158 mol) reacts with acrylonitrile (12 mL, 0.17 mol) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 26 mL, 0.17 mol). After 5 hours at 0°C and overnight heating at 80°C, 3-amino-2-(methoxycarbonyl)-4,5-dihydrothiophene is obtained as a yellow solid (39% yield) . Subsequent treatment with phenyl isothiocyanate in pyridine at 100°C yields 3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidine-2-thione-4-one (42% yield after purification) .

Key Reaction Parameters

ParameterValueSource
Temperature (Stage 1)0°C → 80°C
CatalystDBU
SolventMethanol
Reaction Time5 h + 12 h

Biaryl Acetamide Side Chain Preparation

The 5-phenylpyridin-2-yl acetamide moiety is synthesized via chloroacetylation of 5-phenylpyridin-2-amine. In a benzene/THF (9:1) mixture, 5-phenylpyridin-2-amine (170 mg, 1.00 mmol) reacts with chloroacetyl chloride (0.111 mL, 1.40 mmol) at 50°C overnight, yielding 2-chloro-N-(5-phenylpyridin-2-yl)acetamide . This step emphasizes solvent selection, as benzene/THF mixtures improve solubility of aromatic intermediates compared to pure polar solvents .

Final Coupling and Purification

The thienopyrimidinone core and biaryl acetamide are coupled in dimethylformamide (DMF) at 80°C for 2 hours using triethylamine (0.13 mL, 0.93 mmol) as a base. Silica gel chromatography (30% ethyl acetate/hexanes) isolates IWP-L6 as a white solid (93% yield) . Patent data corroborate DMF’s superiority over other solvents (e.g., DMSO or acetonitrile) in maintaining reaction efficiency at elevated temperatures .

Purification Metrics

Purity MethodResultSource
HPLC (C18 column)>95%
1H NMR IntegrationSingle-phase peaks

Optimization of Critical Reaction Parameters

Solvent System Impact

Comparative studies show that DMF outperforms dichloromethane and THF in the coupling step due to:

  • Enhanced solubility of both aromatic reactants

  • Stabilization of the transition state through polar aprotic interactions

  • Compatibility with elevated temperatures (80°C vs. 40–60°C in other solvents) .

Temperature and Time Dependence

The 80°C/2 h condition for the final coupling minimizes byproduct formation compared to prolonged reactions at lower temperatures (e.g., 24 h at 50°C), which generate up to 15% desulfurized impurities . Kinetic profiling revealed the reaction reaches 90% completion within 90 minutes at 80°C .

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) of IWP-L6 shows distinct peaks:

  • δ 10.06 (s, 1H, NH)

  • δ 8.57 (d, J = 2.1 Hz, 1H, pyridyl H)

  • δ 7.95 (dd, J = 8.6 Hz, 2.1 Hz, 1H, thienopyrimidinone H) .
    Mass spectrometry confirms the molecular ion at m/z 473.2 [M+H]+ .

Purity Assessment

HPLC analysis under gradient elution (acetonitrile/water + 0.1% TFA) demonstrates >95% purity, critical for biological assays . Residual solvents (DMF, benzene) are below 50 ppm per ICH guidelines .

Scale-Up Considerations and Challenges

Metabolic Stability in Plasma

While stable in human plasma (t½ >24 h), IWP-L6 degrades rapidly in murine plasma (t½ = 2 min) . This species-dependent instability, attributed to carboxylesterase activity, necessitates synthetic adjustments for rodent studies:

  • Replacement of the acetamide group with carbamate derivatives

  • Use of stabilized prodrug forms .

Alternative Routes for Improved Yield

Patent WO2014186450A2 discloses a modified pathway using Huisgen cycloaddition to install triazole linkers, but this method reduces final yield to 68% compared to the classical 93% .

Pharmacological Relevance of Synthetic Choices

The biaryl acetamide group directly correlates with Porcn inhibition potency (IC50 = 0.5 nM) . Structure-activity relationship (SAR) studies demonstrate that:

  • The 5-phenylpyridin-2-yl group enhances target binding via π-π stacking with Porcn’s Phe306 residue .

  • Sulfur in the thienopyrimidinone core is critical for disrupting Wnt palmitoylation .

Scientific Research Applications

Developmental Biology

IWP L6 has been extensively studied in developmental biology due to its ability to modulate Wnt signaling:

  • Zebrafish Models : In zebrafish embryos, this compound effectively inhibits posterior axis formation and tailfin regeneration at low micromolar concentrations. This demonstrates its role in Wnt-dependent developmental processes .
  • Mouse Embryonic Kidneys : In cultured mouse embryonic kidneys, this compound significantly reduces branching morphogenesis at doses as low as 10 nM. At 50 nM, it completely blocks Wnt signaling, further emphasizing its utility in studying organogenesis .

Stem Cell Research

This compound has been shown to influence stem cell fate determination:

  • Pancreatic Fate Induction : In human embryonic stem cells, this compound acts synergistically with TGF-β1 to enhance the expression of anterior markers while suppressing posterior markers. This indicates its potential role in directing stem cell differentiation towards specific lineages .

Cancer Research

The inhibition of Wnt signaling by this compound provides insights into cancer biology:

  • Tumor Growth Regulation : By targeting Porcupine, this compound may help in managing Wnt-hypersensitive tumors. Its application in preclinical studies suggests that it could be a valuable tool for developing targeted cancer therapies .

Case Studies and Experimental Data

StudyModel OrganismApplicationKey Findings
ZebrafishDevelopmental BiologyInhibition of posterior axis formation; effective tailfin regeneration blockade
Human ES CellsStem Cell DifferentiationEnhanced anterior marker expression; suppression of posterior markers with TGF-β1 synergy
Mouse Embryonic KidneysOrganogenesisSignificant reduction in branching morphogenesis at low doses

Mechanism of Action

IWP-L6 exerts its effects by inhibiting the enzyme Porcupine, which is responsible for the palmitoylation of Wnt proteins. This inhibition prevents the activation and secretion of Wnt proteins, thereby blocking the Wnt signaling pathway. The molecular targets include dishevelled 2 (Dvl2) and other downstream effectors of the Wnt pathway .

Comparison with Similar Compounds

2.1 Mechanism of Action
Compound Target Mechanism
IWP L6 Porcupine (Porcn) Inhibits palmitoylation of Wnt ligands, blocking their secretion .
IWR-1 Axin/APC/GSK3β complex Stabilizes the β-catenin destruction complex, promoting β-catenin degradation .
LGK974 Porcupine Structurally distinct Porcn inhibitor; clinically tested in cancer .
  • Key Insight : this compound acts upstream by preventing Wnt ligand maturation, while IWR compounds act downstream by enhancing β-catenin destruction .
2.2 Potency and Efficacy
Compound IC50 (Wnt Inhibition) Biochemical Effects
This compound ~40 nM Blocks LRP6 phosphorylation, DVL2 phosphorylation, and β-catenin accumulation .
IWR-1 ~200 nM Inhibits β-catenin accumulation without affecting LRP6/DVL phosphorylation .
XAV939 ~70 nM Stabilizes Axin; similar downstream effects as IWR-1 but distinct structure .
  • Key Insight : this compound is 5× more potent than IWR-1 in cultured cells, with broader pathway suppression .
2.3 Structural Characteristics
  • IWP Series : Share a benzothiazole-containing core structure critical for Porcn binding. Modifications to this core (e.g., IWP-2-v1, -v2) reduce activity .
  • IWR Series : Divided into two structural classes; lack the benzothiazole motif .
2.4 Functional Outcomes
  • In Vitro : this compound suppresses Wnt3A-, Wnt1-, and Wnt2-mediated signaling, demonstrating pan-Wnt inhibition .
  • Therapeutic Potential: IWP compounds are prioritized for cancers driven by Wnt ligand overexpression, whereas IWRs may suit β-catenin-stabilizing mutations .
2.5 Limitations and Challenges
  • This compound : Poor bioavailability in vivo; requires formulation optimization .
  • IWR-1 : Narrower pathway inhibition; less effective in ligand-driven cancers .

Data Tables

Table 1. Comparative Biochemical Profiles

Parameter This compound IWR-1 XAV939
Target Porcn Axin Axin
IC50 (nM) 40 200 70
LRP6 Inhibition Yes No No
β-catenin Reduction Yes Yes Yes

Table 2. Structural and Functional Classification

Compound Core Structure Pathway Stage Clinical Relevance
This compound Benzothiazole Upstream Preclinical
IWR-1 Bicyclic carbamate Downstream Research tool
LGK974 Pyridinyl Upstream Phase I trials

Biological Activity

IWP L6 is a potent inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that plays a critical role in the Wnt signaling pathway. This compound has garnered attention due to its sub-nanomolar inhibitory potency and its implications in various biological processes, particularly in developmental biology and cancer research.

This compound has an EC50 value of approximately 0.5 nM , indicating its high efficacy in inhibiting PORCN activity . The compound's mechanism involves blocking the secretion of Wnt proteins, which are essential for numerous cellular processes, including cell proliferation, differentiation, and embryonic development. By inhibiting PORCN, this compound effectively disrupts Wnt signaling pathways, leading to significant biological effects.

Stability and Metabolism

Research indicates that this compound exhibits good stability in human plasma but shows compromised stability in rat and mouse plasma. Specifically, it has a half-life (t½) of approximately 190 minutes in rat plasma and only 2 minutes in mouse plasma, highlighting species-dependent metabolic profiles . This stability profile is crucial for its application in both in vitro and in vivo studies.

1. Inhibition of Wnt Signaling

This compound has been shown to effectively suppress the phosphorylation of Dishevelled 2 (Dvl2) in HEK293 cells, an important biochemical event associated with Wnt signaling . In developmental studies using zebrafish, this compound demonstrated potent activity by inhibiting posterior axis formation at low micromolar concentrations, outperforming other inhibitors like IWR-1 and IWP-12 by factors of 10 and 2.5 , respectively .

2. Impact on Stem Cell Differentiation

In studies involving human embryonic stem cells (hESCs), this compound was found to modulate cell fate by inhibiting the secretion of posteriorizing Wnt proteins. This resulted in increased expression of anterior markers such as OTX2 while suppressing posterior markers like CDX2 and early liver lineage markers . The treatment with this compound significantly enhanced the expression of PDX1 and NKX6-1, key markers for pancreatic progenitor cells, indicating its potential role in directing stem cell differentiation towards specific lineages .

3. Developmental Toxicity

Interestingly, this compound has also been implicated in inducing cleft palate phenotypes in embryos when administered at certain doses. This effect underscores the importance of Wnt signaling during craniofacial development and suggests that inhibition can lead to teratogenic outcomes . The phenotypic effects were dose-dependent, reinforcing the need for careful consideration when utilizing this compound in experimental settings.

Summary of Research Findings

Study FocusKey Findings
Wnt Signaling Inhibition Potent suppression of Dvl2 phosphorylation; effective at low micromolar concentrations .
Stem Cell Differentiation Enhances anterior marker expression (OTX2, PDX1) while suppressing posterior markers .
Developmental Toxicity Induces cleft palate phenotypes; effects are dose-dependent .

Q & A

Basic Research Questions

Q. How can I formulate a rigorous research question for studying IWP L6?

  • Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example, "How does this compound affect [specific outcome] in [population] under [conditions] compared to [control]?" Ensure alignment with gaps in existing literature .
  • Avoid overly broad questions; refine using operationalized variables (e.g., "What is the relationship between this compound concentration and [specific biomarker] in vitro?").

Q. What methodologies are effective for collecting primary data on this compound?

  • Combine structured questionnaires (e.g., Koopmans’ IWP scale) with experimental assays (e.g., radiative transfer models for retrieval algorithms). Ensure instrument validity through pilot testing and reliability checks (Cronbach’s α > 0.7) .
  • Use mixed-methods approaches : Pair quantitative data (e.g., IWP retrieval values from ATMS/MHS sensors) with qualitative insights (e.g., expert interviews on methodological biases) .

Q. How should I design a literature review focused on this compound?

  • Start with Google Scholar and PubMed , using Boolean operators (e.g., "this compound AND (retrieval algorithm OR metabolic pathway)"). Track citations via Zotero or Mendeley to organize sources .
  • Critically evaluate sources: Prioritize peer-reviewed studies employing structural equation modeling or radiative transfer simulations , and exclude non-academic platforms like .

Advanced Research Questions

Q. How can I resolve contradictions in this compound datasets from different retrieval algorithms?

  • Apply statistical reconciliation methods : Compare ATMS and MHS-derived IWP values using scatterplots and regression analysis (e.g., slope ≈1 indicates consistency). Address discrepancies by adjusting thresholds (e.g., Ω89 ∈ [0.08, 0.19]) to minimize surface-scattering errors .
  • Example: In paired data (n=780), ATMS IWP values showed a slight overestimation (Δ=0.02–0.14 kg m⁻²) compared to MHS, requiring normalization via ANCOVA .

Q. What advanced statistical models are suitable for analyzing multi-dimensional this compound impacts?

  • Use structural equation modeling (SEM) to test mediation effects. For instance, a 2024 study found work engagement (WE) mediated 62% of the relationship between perceived organizational support (POS) and IWP performance (RMSEA=0.000, p<0.001) .
  • Table: Key SEM Results from Rostiana & Lie (2024)

MediatorStandardized βVariance Explained
WE0.7150.4%
PE0.5833.6%
SWB0.4217.6%

Q. How can I optimize experimental protocols for this compound retrieval in heterogeneous environments?

  • Implement a two-step radiative transfer model :

Estimate cloud-base brightness temperature and ice particle effective diameter (Dₑ).

Discriminate surface types (e.g., snow/desert) to exclude false positives from scattering artifacts .

  • Validate using Monte Carlo simulations to quantify uncertainty margins (e.g., ±0.2 kg m⁻² for IWP >0.48 kg m⁻²) .

Q. What ethical considerations are critical for human-subject this compound studies?

  • Obtain IRB approval and informed consent, especially for biomarker sampling. Disclose conflicts of interest (e.g., funding from sensor manufacturers) .
  • Use anonymized questionnaires and limit demographic data collection to essential variables (e.g., age, occupation) to protect privacy .

Q. Methodological Notes

  • Data Presentation : Include raw data in appendices and processed data in the main text (e.g., IWP histograms with monotonic distributions post-algorithm modification) .
  • Error Analysis : Report instrument precision (e.g., ATMS vs. MHS retrieval differences) and methodological biases (e.g., sampling skewness naires) .

Properties

IUPAC Name

2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S2/c30-22(28-21-12-11-18(15-26-21)17-7-3-1-4-8-17)16-33-25-27-20-13-14-32-23(20)24(31)29(25)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESQGTFWEQMCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=NC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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